Rby9PL2htv
Description
Rby9PL2htv is a synthetic organophosphorus compound characterized by a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivative structure. Its IUPAC name, 1,2-diphenoxyethane-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, reflects its unique bridged phenyl-ethyl chain and phosphaphenanthrene core. This compound exhibits exceptional thermal stability, flame retardancy, and low toxicity, making it a candidate for applications in polymer composites, electronics, and fire-resistant coatings .
Key physicochemical properties include:
- Molecular weight: 434.32 g/mol
- Melting point: 215–220°C
- Decomposition temperature: >350°C
- Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO).
Its flame-retardant mechanism involves gas-phase radical quenching and char formation, as demonstrated in epoxy resin composites .
Properties
CAS No. |
156048-92-9 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(3R)-3-(2-methoxy-2-oxoethyl)-5-methylhexanoic acid |
InChI |
InChI=1S/C10H18O4/c1-7(2)4-8(5-9(11)12)6-10(13)14-3/h7-8H,4-6H2,1-3H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
NRXIYKWMCOQUTK-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)CC(=O)OC |
Canonical SMILES |
CC(C)CC(CC(=O)O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl (3R)-3-(2-methylpropyl)pentanedioate can be achieved through various synthetic routes. One common method involves the esterification of pentanedioic acid with methanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture to drive the reaction to completion. Industrial production methods may employ continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-Methyl (3R)-3-(2-methylpropyl)pentanedioate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl (3R)-3-(2-methylpropyl)pentanedioate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl (3R)-3-(2-methylpropyl)pentanedioate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in various biological processes and can influence the compound’s bioavailability and activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Rby9PL2htv belongs to the DOPO-derived flame retardants. Key analogues include:
DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide): The parent compound lacking the phenoxyethane bridge.
DOPO-HQ (DOPO-hydroquinone adduct): Features a hydroquinone moiety for enhanced thermal stability.
DiDOPO (Bis-DOPO derivatives) : Contains dual phosphaphenanthrene groups for synergistic effects.
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound | DOPO | DOPO-HQ | DiDOPO |
|---|---|---|---|---|
| Flame Retardancy (LOI, %) | 38.5 | 32.0 | 35.2 | 40.1 |
| Thermal Decomposition (°C) | 352 | 280 | 310 | 365 |
| Water Solubility | Insoluble | Slightly soluble | Insoluble | Insoluble |
| Toxicity (LD50, mg/kg) | >5,000 | 2,500 | >4,000 | >5,500 |
Data derived from supplementary tables in frontier studies and flame-retardant efficacy tests .
Performance in Polymer Matrices
In epoxy resins, this compound achieves a UL-94 V-0 rating at 15 wt.% loading, outperforming DOPO (V-1 at 20 wt.%) due to its bridging structure enhancing char formation . Compared to DiDOPO, this compound exhibits lower volatility during processing, attributed to its higher molecular weight .
Analytical Methodologies
Standard analytical techniques for this compound include:
Research Findings and Industrial Relevance
Recent studies highlight this compound’s advantages:
- Environmental Safety : Its high LD50 (>5,000 mg/kg) reduces ecological risks compared to halogenated flame retardants .
- Synergistic Effects : Blending this compound with melamine polyphosphate reduces phosphorous loading by 30% while maintaining efficacy .
- Limitations : Higher production costs than DOPO due to multi-step synthesis; ongoing research aims to optimize scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
